3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile
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Overview
Description
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile is a complex organic compound that contains a furan ring, a piperazine ring, and a nitrile group
Preparation Methods
The synthesis of 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile involves several steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The piperazine ring is then attached, and finally, the nitrile group is added. The reaction conditions often involve the use of solvents such as ethanol and N,N-dimethylformamide, with temperatures carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used in the synthesis of novel chemical derivatives, particularly those involving piperazine and furan rings.
Biology: The compound is used in the study of biological pathways and molecular interactions, particularly those involving the furan and piperazine rings.
Mechanism of Action
The mechanism of action of 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan and piperazine rings play a crucial role in these interactions, influencing the compound’s biological activity. The nitrile group also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile can be compared with other similar compounds, such as:
3-[4-[5-(2,5-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: This compound has a dichlorophenyl group instead of a nitrophenyl group, which affects its chemical properties and reactivity
3-[4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl]propanenitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
332862-26-7 |
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Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4g/mol |
IUPAC Name |
3-[4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C18H18N4O3S/c19-7-2-8-20-9-11-21(12-10-20)18(26)17-6-5-16(25-17)14-3-1-4-15(13-14)22(23)24/h1,3-6,13H,2,8-12H2 |
InChI Key |
ARDSGFJEPAGDQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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